Paph-alpha-d-glc

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

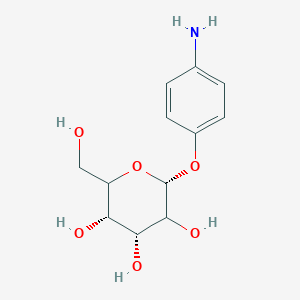

(2R,4R,5S)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO6/c13-6-1-3-7(4-2-6)18-12-11(17)10(16)9(15)8(5-14)19-12/h1-4,8-12,14-17H,5,13H2/t8?,9-,10-,11?,12+/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIAKOEWBCMPCQR-GFYNWQOFSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2C(C(C(C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1N)O[C@@H]2C([C@@H]([C@@H](C(O2)CO)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 4-Aminophenyl α-D-glucopyranoside (Paph-alpha-d-glc)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Aminophenyl α-D-glucopyranoside, commonly abbreviated as Paph-alpha-d-glc, is an aryl α-glucoside of significant interest in various fields of chemical and biological research. Its structure, comprising a glucose moiety linked to a 4-aminophenol group via an α-glycosidic bond, makes it a valuable tool for studying carbohydrate-protein interactions, developing enzyme inhibitors, and investigating signaling pathways. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, along with detailed experimental protocols for its synthesis and application.

Chemical Structure and Properties

This compound is a well-defined chemical entity with the following structure and properties:

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| IUPAC Name | (2R,3R,4S,5R,6R)-2-(4-aminophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol | |

| Molecular Formula | C₁₂H₁₇NO₆ | [1] |

| Molecular Weight | 271.27 g/mol | |

| CAS Number | 31302-52-0 | |

| Appearance | Powder | |

| Melting Point | 185-186 °C | |

| Boiling Point | 556 °C | |

| Solubility | Soluble in water | |

| InChI Key | MIAKOEWBCMPCQR-GFYNWQOFSA-N |

Biological Activities and Signaling Pathways

This compound exhibits a range of biological activities, making it a versatile molecule for research and potential therapeutic applications.

Substrate for α-Glucosidase

This compound serves as a chromogenic substrate for α-glucosidase enzymes. The enzymatic cleavage of the glycosidic bond releases 4-aminophenol, which can be detected and quantified, allowing for the determination of α-glucosidase activity. This property is particularly useful for screening α-glucosidase inhibitors, which are of interest in the management of type 2 diabetes.[2][3]

Plant Signaling Molecule

In the realm of plant biology, this compound has been identified as a signaling molecule involved in plant stress responses. It plays a role in the abscisic acid (ABA) signaling pathway, which is crucial for regulating stomatal closure in response to drought stress. By modulating this pathway, this compound can influence a plant's water balance and tolerance to arid conditions.

Below is a simplified representation of the proposed signaling pathway:

Inhibition of Bacterial Adhesion

This compound has demonstrated potential as an anti-adhesive agent against uropathogenic Escherichia coli (UPEC). UPEC adhesion to uroepithelial cells is a critical step in the pathogenesis of urinary tract infections (UTIs) and is often mediated by FimH adhesins that recognize mannosylated glycoproteins. While this compound is a glucoside, its structural features may allow it to interfere with bacterial adhesion mechanisms, presenting a potential non-antibiotic approach to UTI prevention.[4][5]

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound and its application in key biological assays.

Synthesis of 4-Aminophenyl α-D-glucopyranoside

The synthesis of aryl α-glucosides like this compound can be achieved through classical glycosylation methods such as the Koenigs-Knorr reaction or its Helferich modification.[6][7][8] These methods involve the reaction of a glycosyl donor with an alcohol in the presence of a promoter. For α-selectivity, specific reaction conditions are required.

Koenigs-Knorr Reaction (General Protocol):

This reaction typically employs a per-O-acetylated glycosyl bromide as the glycosyl donor and a heavy metal salt, such as silver carbonate or silver oxide, as a promoter.[9][10]

Methodology:

-

Glycosylation: To a solution of 4-nitrophenol in an aprotic solvent (e.g., dichloromethane or toluene), add acetobromoglucose and silver carbonate. The mixture is stirred at room temperature in the dark until the reaction is complete (monitored by TLC).

-

Work-up and Purification: The reaction mixture is filtered to remove silver salts, and the filtrate is washed, dried, and concentrated. The resulting protected glucoside is purified by column chromatography.

-

Deprotection (Deacetylation): The acetyl protecting groups are removed using Zemplén deacetylation (catalytic sodium methoxide in methanol).

-

Reduction: The nitro group is reduced to an amino group using a standard reduction method, such as catalytic hydrogenation (H₂/Pd-C) or treatment with sodium dithionite.

-

Final Purification: The final product, 4-aminophenyl α-D-glucopyranoside, is purified by recrystallization or column chromatography.

α-Glucosidase Activity Assay

This protocol describes a colorimetric assay to measure α-glucosidase activity using this compound as a substrate.[11][12]

Materials:

-

α-Glucosidase from Saccharomyces cerevisiae

-

4-Aminophenyl α-D-glucopyranoside (this compound)

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare Reagents:

-

Dissolve α-glucosidase in phosphate buffer to the desired concentration.

-

Prepare a stock solution of this compound in phosphate buffer.

-

-

Assay Setup:

-

To each well of a 96-well plate, add a specific volume of the enzyme solution.

-

Add buffer to control wells (no enzyme).

-

Pre-incubate the plate at a controlled temperature (e.g., 37 °C) for a few minutes.

-

-

Initiate Reaction:

-

Add the this compound solution to all wells to start the reaction.

-

-

Incubation and Measurement:

-

Incubate the plate at the controlled temperature.

-

Measure the absorbance at a wavelength corresponding to the product (oxidized 4-aminophenol, typically around 405 nm) at regular time intervals.

-

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

-

For inhibitor screening, perform the assay in the presence of various concentrations of the test compound and calculate the percentage of inhibition.

-

Stomatal Aperture Measurement in Arabidopsis thaliana

This protocol details a method to assess the effect of this compound on stomatal aperture in the model plant Arabidopsis thaliana.[13][14][15][16][17]

Materials:

-

Arabidopsis thaliana plants (wild-type)

-

This compound

-

MES buffer

-

Microscope with a camera

-

Image analysis software (e.g., ImageJ)

Procedure:

-

Plant Material: Use fully expanded leaves from 3-4 week-old Arabidopsis plants.

-

Epidermal Peels: Carefully peel the abaxial (lower) epidermis from the leaves.

-

Pre-incubation: Float the epidermal peels in a buffer solution under light to induce stomatal opening.

-

Treatment: Transfer the peels to a solution containing this compound at the desired concentration. Include a control group with buffer only.

-

Incubation: Incubate the peels under the same light conditions for a specific duration.

-

Microscopy: Mount the epidermal peels on a microscope slide and observe under a microscope. Capture images of multiple stomata for each treatment group.

-

Data Analysis:

-

Use image analysis software to measure the width and length of the stomatal pore.

-

Calculate the stomatal aperture (width/length ratio).

-

Statistically compare the stomatal apertures between the control and treated groups.

-

Uropathogenic E. coli Adhesion Inhibition Assay

This protocol outlines a general method to evaluate the ability of this compound to inhibit the adhesion of UPEC to uroepithelial cells.[18][19][20]

Materials:

-

Uropathogenic E. coli (UPEC) strain

-

Human bladder epithelial cell line (e.g., T24 or 5637)

-

This compound

-

Cell culture medium

-

Phosphate-buffered saline (PBS)

-

96-well tissue culture plates

Procedure:

-

Cell Culture: Seed the uroepithelial cells into 96-well plates and grow them to confluence.

-

Bacterial Culture: Grow the UPEC strain to the mid-logarithmic phase.

-

Inhibition Assay:

-

Wash the confluent cell monolayers with PBS.

-

Pre-incubate the bacteria with different concentrations of this compound for a specific time.

-

Add the bacteria-inhibitor mixture to the cell monolayers.

-

Include a control with bacteria and no inhibitor.

-

-

Incubation and Washing: Incubate the plates to allow for bacterial adhesion. After incubation, wash the wells gently with PBS to remove non-adherent bacteria.

-

Quantification of Adherent Bacteria:

-

Lyse the cells to release the adherent bacteria.

-

Serially dilute the lysate and plate on agar plates to determine the number of colony-forming units (CFU).

-

-

Data Analysis:

-

Calculate the percentage of adhesion inhibition for each concentration of this compound compared to the control.

-

Conclusion

4-Aminophenyl α-D-glucopyranoside is a multifaceted molecule with applications spanning enzymology, plant science, and microbiology. Its well-defined chemical properties and diverse biological activities make it an invaluable tool for researchers. The detailed protocols provided in this guide offer a starting point for the synthesis and utilization of this compound in various experimental settings, paving the way for further discoveries and potential therapeutic innovations.

References

- 1. prepchem.com [prepchem.com]

- 2. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. li01.tci-thaijo.org [li01.tci-thaijo.org]

- 4. Insightful Improvement in the Design of Potent Uropathogenic E. coli FimH Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Koenigs–Knorr reaction - Wikipedia [en.wikipedia.org]

- 7. Helferich method - Wikipedia [en.wikipedia.org]

- 8. Glycosidation - Critical Process of Carbohydrate Chemistry [bldpharm.com]

- 9. Koenigs knorr reaction and mechanism | PPTX [slideshare.net]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. advanceseng.com [advanceseng.com]

- 12. researchgate.net [researchgate.net]

- 13. A Rapid and Simple Method for Microscopy-Based Stomata Analyses | PLOS One [journals.plos.org]

- 14. A Rapid and Simple Method for Microscopy-Based Stomata Analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 17. plantstomata.wordpress.com [plantstomata.wordpress.com]

- 18. Inhibition of adhesion of uropathogenic Escherichia coli bacteria to uroepithelial cells by extracts from cranberry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Production of the Escherichia coli Common Pilus by Uropathogenic E. coli Is Associated with Adherence to HeLa and HTB-4 Cells and Invasion of Mouse Bladder Urothelium | PLOS One [journals.plos.org]

An In-depth Technical Guide to the Synthesis of 4-Aminophenyl α-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-Aminophenyl α-D-glucopyranoside, a crucial building block in glycochemistry and a precursor for various applications, including the development of neoglycoconjugates and carbohydrate-based materials. This document details the primary chemical synthesis pathways, precursor preparation, and relevant experimental protocols, presenting quantitative data in a structured format for ease of comparison.

Introduction

4-Aminophenyl α-D-glucopyranoside, colloquially referred to as Paph-alpha-d-glc, is an aryl glycoside of significant interest in chemical biology and medicinal chemistry. Its structure, comprising an α-linked glucose moiety and a functionalizable aminophenyl aglycone, makes it a versatile tool for studying carbohydrate-protein interactions and for the construction of more complex glycostructures. This guide focuses on the prevalent synthetic routes to this compound, providing detailed methodologies for its preparation in a laboratory setting.

Synthesis Pathways

The synthesis of 4-Aminophenyl α-D-glucopyranoside is most commonly achieved through a two-step chemical approach:

-

Glycosylation: Formation of the α-glycosidic bond between a protected glucose donor and a p-nitrophenol acceptor. The nitro group serves as a masked amino group, being unreactive under glycosylation conditions.

-

Reduction: Conversion of the nitro group on the aglycone to an amine to yield the final product.

Two primary methods for the initial glycosylation step are the Koenigs-Knorr reaction and the Trichloroacetimidate method.

Koenigs-Knorr Reaction Pathway

The Koenigs-Knorr reaction is a classical and widely used method for glycosidic bond formation. It involves the reaction of a glycosyl halide with an alcohol in the presence of a promoter, typically a heavy metal salt. In the context of 4-Aminophenyl α-D-glucopyranoside synthesis, this involves the reaction of acetobromoglucose (a protected glucose donor) with 4-nitrophenol.

Diagram of the Koenigs-Knorr Synthesis Pathway:

Caption: Koenigs-Knorr synthesis of 4-Aminophenyl α-D-glucopyranoside.

Trichloroacetimidate Method Pathway

The Trichloroacetimidate method, developed by Richard R. Schmidt, is another powerful tool for glycosylation that often provides high yields and stereoselectivity. This method utilizes a glycosyl trichloroacetimidate as the glycosyl donor, which is activated by a catalytic amount of a Lewis acid.

Diagram of the Trichloroacetimidate Synthesis Pathway:

Caption: Trichloroacetimidate synthesis of 4-Aminophenyl α-D-glucopyranoside.

Precursors and Their Preparation

The successful synthesis of 4-Aminophenyl α-D-glucopyranoside relies on the availability and purity of its key precursors.

Glycosyl Donor: Acetobromoglucose

Acetobromoglucose (2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide) is a common glycosyl donor for the Koenigs-Knorr reaction.

Experimental Protocol for Acetobromoglucose Synthesis:

A detailed and reliable procedure for the synthesis of acetobromoglucose from D-glucose has been well-established.

| Step | Reagent/Condition | Molar Ratio/Parameter | Observations |

| 1. Acetylation | D-glucose monohydrate, Acetic anhydride, conc. H₂SO₄ (cat.) | 1 : 8.5 : catalytic | Exothermic reaction, glucose dissolves. |

| 2. Distillation | Reduced pressure | ~200 ml of acetic acid/anhydride removed | Viscous syrup remains. |

| 3. Bromination | Dry Hydrogen Bromide | - | Mixture cooled in an ice bath. |

| 4. Crystallization | Isopropyl ether | - | Product crystallizes upon cooling. |

| 5. Washing & Drying | Dry isopropyl ether | - | White crystalline solid. |

Glycosyl Acceptor: 4-Nitrophenol

4-Nitrophenol is a commercially available reagent. For the glycosylation reaction, it is crucial to use a dry, high-purity grade.

Protection of 4-Aminophenol (Alternative Route)

While the use of 4-nitrophenol is more common, an alternative strategy involves the protection of the amino group of 4-aminophenol, followed by glycosylation and deprotection. Acetylation is a common method for protecting the amino group.

Experimental Protocols for 4-Aminophenyl α-D-glucopyranoside Synthesis

The following sections provide detailed experimental protocols for the key steps in the synthesis of 4-Aminophenyl α-D-glucopyranoside.

Step 1: Koenigs-Knorr Glycosylation of 4-Nitrophenol

This protocol outlines the synthesis of the intermediate, 4-nitrophenyl-2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside.

| Parameter | Value/Reagent |

| Reactants | |

| Acetobromoglucose | 1.0 eq |

| 4-Nitrophenol | 1.2 eq |

| Promoter | |

| Silver(I) Carbonate (Ag₂CO₃) | 1.5 eq |

| Solvent | |

| Dichloromethane (anhydrous) | - |

| Reaction Conditions | |

| Temperature | Room Temperature |

| Time | 24 - 48 hours |

| Work-up | |

| Filtration | To remove silver salts |

| Washing | With NaHCO₃ (aq) and brine |

| Drying | Over anhydrous Na₂SO₄ |

| Purification | |

| Chromatography | Silica gel column chromatography |

| Expected Yield | |

| 60-80% |

Diagram of the Koenigs-Knorr Glycosylation Workflow:

Caption: Experimental workflow for Koenigs-Knorr glycosylation.

Step 2: Reduction of the Nitro Group

The final step is the reduction of the nitro group of the glycosylated intermediate to an amine. A common method is catalytic hydrogenation.

| Parameter | Value/Reagent |

| Reactant | |

| 4-Nitrophenyl-2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside | 1.0 eq |

| Catalyst | |

| Palladium on Carbon (Pd/C, 10%) | 10 mol% |

| Solvent | |

| Methanol or Ethyl Acetate | - |

| Reaction Conditions | |

| Atmosphere | Hydrogen (H₂) gas (balloon or Parr shaker) |

| Temperature | Room Temperature |

| Time | 2 - 6 hours |

| Work-up | |

| Filtration | To remove the catalyst |

| Concentration | In vacuo |

| Purification | |

| Crystallization or Chromatography | - |

| Expected Yield | |

| >90% |

Note: The deacetylation (removal of acetyl protecting groups) can occur concurrently with the reduction of the nitro group under these conditions, especially when using methanol as the solvent. If the acetylated product is desired, the reaction conditions should be carefully controlled.

Enzymatic Synthesis Approaches

Enzymatic synthesis offers a green and highly stereoselective alternative to chemical methods. Glycosyltransferases and some glycosidases can be employed for the synthesis of aryl glycosides.

A potential enzymatic route would involve a glycosyltransferase that can utilize a suitable glucose donor (e.g., UDP-glucose or sucrose) and 4-aminophenol as the acceptor. For instance, amylosucrase has been used for the glucosylation of various phenolic compounds.[1]

Conceptual Enzymatic Synthesis Workflow:

Caption: Conceptual workflow for the enzymatic synthesis of 4-Aminophenyl α-D-glucopyranoside.

While specific, high-yield protocols for the enzymatic synthesis of 4-Aminophenyl α-D-glucopyranoside are not as widely reported as chemical methods, this approach holds significant promise for future development due to its efficiency and environmental benefits.

Conclusion

The synthesis of 4-Aminophenyl α-D-glucopyranoside is a well-established process, primarily relying on robust chemical methods like the Koenigs-Knorr reaction. The two-step strategy involving the glycosylation of 4-nitrophenol followed by reduction is an effective and reproducible route. This guide has provided detailed insights into the precursors, reaction pathways, and experimental protocols necessary for the successful laboratory synthesis of this important glycochemical tool. Further research into enzymatic pathways may offer even more efficient and sustainable methods for its production in the future.

References

The Multifaceted Roles of 4-Aminophenyl-α-D-glucopyranoside (Paph-α-D-glc) in Biochemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenyl-α-D-glucopyranoside, commonly abbreviated as Paph-α-D-glc, is a versatile synthetic glycoside that has carved a significant niche in various domains of biochemistry and drug discovery. Its unique structure, featuring a glucose moiety linked to an aminophenyl group, allows it to serve as a valuable tool for studying carbohydrate-protein interactions, developing enzyme assays, investigating cellular signaling pathways, and designing novel therapeutic agents. This technical guide provides a comprehensive overview of the primary applications of Paph-α-D-glc, with a focus on its utility as an enzyme substrate, its role in plant physiology, and its potential as an anti-microbial agent. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate its practical application in a research setting.

Introduction

The study of glycobiology is fundamental to understanding a vast array of biological processes, from cellular recognition and signaling to pathogenesis. Synthetic carbohydrate derivatives, such as 4-Aminophenyl-α-D-glucopyranoside (Paph-α-D-glc), are indispensable tools in this field. The presence of an anomeric α-linkage and a functional aminophenyl group makes Paph-α-D-glc a substrate for specific enzymes and a versatile building block for the synthesis of more complex glycoconjugates. This guide will delve into the core applications of Paph-alpha-d-glc, providing researchers with the necessary information to leverage this compound in their experimental designs.

Application as a Substrate for α-Glucosidase Activity Assays

Paph-α-D-glc is a well-established substrate for α-glucosidases, a class of enzymes that catalyze the hydrolysis of terminal, non-reducing α-D-glucose residues from various substrates. The enzymatic cleavage of Paph-α-D-glc releases 4-aminophenol, a product that can be readily detected and quantified, making it a useful reagent for assaying α-glucosidase activity and screening for potential inhibitors.

Quantitative Data

| Enzyme Source | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference |

| Saccharomyces cerevisiae | 4-Nitrophenyl-α-D-glucopyranoside | 0.431 | 7.768 | [1] |

| Saccharomyces cerevisiae | 4-Nitrophenyl-α-D-glucopyranoside | 3.5 | 35.740 | [1] |

Table 1: Michaelis-Menten kinetic parameters for α-glucosidase from Saccharomyces cerevisiae using 4-Nitrophenyl-α-D-glucopyranoside as a substrate. Note: Variations in reported values can be attributed to differences in experimental conditions such as pH, temperature, and enzyme purity.

Experimental Protocol: α-Glucosidase Inhibition Assay

This protocol is adapted from methods using the analogous substrate, p-Nitrophenyl-α-D-glucopyranoside (pNPG), and can be optimized for use with Paph-α-D-glc.[2][3]

Materials:

-

α-glucosidase from Saccharomyces cerevisiae

-

4-Aminophenyl-α-D-glucopyranoside (Paph-α-D-glc) or 4-Nitrophenyl-α-D-glucopyranoside (pNPG)

-

Phosphate buffer (0.1 M, pH 6.8)

-

Test inhibitor compound

-

Sodium carbonate (Na2CO3) (1 M)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of the α-glucosidase enzyme in phosphate buffer.

-

Prepare a stock solution of the substrate (Paph-α-D-glc or pNPG) in phosphate buffer.

-

Prepare serial dilutions of the test inhibitor compound in the appropriate solvent.

-

In a 96-well microplate, add 50 µL of phosphate buffer, 25 µL of the test inhibitor solution (or solvent for control), and 25 µL of the α-glucosidase solution to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to each well.

-

Incubate the plate at 37°C for 20 minutes.

-

Stop the reaction by adding 100 µL of 1 M Na2CO3.

-

Measure the absorbance of the product (4-aminophenol or 4-nitrophenol) at the appropriate wavelength (typically around 405 nm for pNPG) using a microplate reader.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abscontrol - Abssample) / Abscontrol] x 100

Role in Plant Physiology: Modulation of Stress Responses

Paph-α-D-glc has been identified as a signaling molecule in plants, playing a role in the regulation of metabolic processes, particularly in response to abiotic stresses such as drought. Its application can influence stomatal closure, a critical mechanism for water conservation. This effect is believed to be mediated through its interaction with the abscisic acid (ABA) signaling pathway.

Signaling Pathway

The canonical ABA signaling pathway involves the perception of ABA by PYR/PYL/RCAR receptors, which then inhibit Type 2C protein phosphatases (PP2Cs). This de-represses SNF1-related protein kinases (SnRK2s), leading to the phosphorylation of downstream targets that mediate stomatal closure. While the precise molecular target of Paph-α-D-glc within this pathway is not fully elucidated, its observed physiological effects suggest it acts as a modulator of this cascade, potentially by mimicking or potentiating the action of ABA.

References

Paph-alpha-d-glc: A Substrate-Level Exploration of its Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Aminophenyl α-D-glucopyranoside (Paph-alpha-d-glc) is a multifaceted molecule that has garnered significant interest in various scientific disciplines. It functions both as a tool for studying enzyme kinetics and as a bioactive compound with distinct mechanisms of action in different biological systems. In microbiology, it serves as an antagonist to bacterial adhesion, a critical step in pathogenesis. In plant biology, it acts as a signaling molecule involved in stress response pathways. This technical guide provides a comprehensive overview of the substrate-level mechanisms of action of this compound, with a focus on its role as a substrate for α-glucosidases and its impact on key signaling pathways. Detailed experimental protocols and quantitative data for related substrates are presented to facilitate further research and application.

Introduction

This compound, also known as 4-aminophenyl α-D-glucopyranoside, is a synthetic glycoside. Its structure, featuring a glucose moiety linked to a p-aminophenol aglycone, makes it a valuable substrate for α-glucosidases, enzymes that cleave α-glycosidic bonds. The enzymatic release of the chromogenic or electrochemically active p-aminophenol allows for the convenient monitoring of enzyme activity, rendering this compound and its analogs useful in enzyme characterization and inhibitor screening.

Beyond its utility as a biochemical tool, this compound exhibits significant biological activities. It has been shown to interfere with bacterial pathogenesis by inhibiting pilus assembly and subsequent adhesion to host cells. Furthermore, in plant systems, it participates in signaling cascades that modulate physiological responses to environmental stressors such as drought. This dual functionality makes this compound a molecule of interest for both fundamental research and potential therapeutic and agricultural applications.

Mechanism of Action as a Substrate for α-Glucosidase

This compound serves as a substrate for α-glucosidases (EC 3.2.1.20), a class of enzymes that catalyze the hydrolysis of terminal, non-reducing 1,4-linked α-glucose residues from various carbohydrate substrates. The fundamental mechanism involves the enzymatic cleavage of the α-glycosidic bond between the glucose molecule and the 4-aminophenol aglycone.

The general reaction can be depicted as follows:

This compound + H₂O --(α-glucosidase)--> α-D-glucose + 4-aminophenol

The utility of this compound as a substrate lies in the properties of its aglycone, 4-aminophenol, which can be readily detected and quantified, often through spectrophotometric methods following its oxidation or derivatization. This allows for the determination of key enzyme kinetic parameters.

Data Presentation: Enzyme Kinetics

| Substrate | Enzyme Source | Km (mM) | Vmax (μmol/min/mg) | Reference |

| p-Nitrophenyl-α-D-glucopyranoside | Saccharomyces cerevisiae (Yeast) | 2.92 ± 0.84 | Not specified | [1] |

Note: The provided Km value is for seminal plasma maltase, a type of α-glucosidase. Vmax values are highly dependent on enzyme concentration and purity and are therefore often reported in relative terms or as specific activity under defined conditions.

Antimicrobial Mechanism of Action: Inhibition of Bacterial Adhesion

This compound has demonstrated antimicrobial properties, primarily through the disruption of bacterial adhesion to host cells, a crucial initial step in the establishment of many infections. This mechanism is particularly relevant for uropathogenic Escherichia coli (UPEC), a major cause of urinary tract infections (UTIs).

UPEC relies on filamentous surface appendages called pili or fimbriae to attach to host uroepithelial cells. The assembly of these pili is a complex process mediated by the chaperone-usher pathway. This compound is thought to act as a competitive inhibitor, targeting the chaperone protein PapD. By binding to PapD, it prevents the proper folding and delivery of pilus subunits to the outer membrane usher protein (PapC), thereby inhibiting the assembly of functional pili and reducing bacterial adhesion.

Signaling Pathway: Disruption of Pilus Assembly

Caption: Inhibition of bacterial pilus assembly by this compound.

Plant Signaling Mechanism of Action: Modulation of Stress Responses

In plants, this compound functions as a signaling molecule that can modulate responses to abiotic stress, particularly drought. Its mechanism of action is linked to the regulation of stomatal closure, a key process for controlling water loss.

The effects of this compound are mediated through the abscisic acid (ABA) signaling pathway. ABA is a crucial plant hormone that accumulates under drought stress and triggers a signaling cascade leading to stomatal closure. This compound is thought to influence this pathway, potentially by acting as a substrate for enzymes that produce downstream signaling molecules or by directly interacting with components of the ABA signaling network. This modulation enhances the plant's ability to conserve water and tolerate drought conditions.

Signaling Pathway: ABA-Mediated Stomatal Closure

Caption: Role of this compound in the ABA signaling pathway.

Experimental Protocols

α-Glucosidase Activity Assay

This protocol describes a general method for determining α-glucosidase activity using a chromogenic substrate like this compound or pNPG.

Materials:

-

α-Glucosidase enzyme solution (from Saccharomyces cerevisiae or other sources)

-

This compound or p-nitrophenyl-α-D-glucopyranoside (pNPG) solution (substrate)

-

Phosphate buffer (e.g., 100 mM, pH 6.8)

-

Sodium carbonate (Na₂CO₃) solution (e.g., 200 mM) to stop the reaction

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a series of substrate concentrations in phosphate buffer.

-

In a 96-well microplate, add a fixed volume of enzyme solution to each well.

-

To initiate the reaction, add the substrate solutions to the wells. Include control wells with buffer instead of enzyme (blank) and wells with a known inhibitor (positive control).

-

Incubate the plate at a constant temperature (e.g., 37°C) for a defined period (e.g., 15-30 minutes).

-

Stop the reaction by adding the sodium carbonate solution. The alkaline pH also enhances the color of the p-nitrophenolate ion.

-

Measure the absorbance of each well at the appropriate wavelength (e.g., 405 nm for pNPG).

-

Calculate the rate of reaction based on the change in absorbance over time, using the molar extinction coefficient of the product.

-

For kinetic analysis, plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

Bacterial Adhesion Assay

This protocol provides a method to assess the effect of this compound on the adhesion of bacteria to epithelial cells.

Materials:

-

Bacterial culture (e.g., UPEC)

-

Epithelial cell line (e.g., T24 human bladder epithelial cells)

-

Cell culture medium (e.g., DMEM)

-

This compound solution at various concentrations

-

Phosphate-buffered saline (PBS)

-

Triton X-100 solution (for cell lysis)

-

Agar plates for bacterial enumeration (colony-forming units, CFU)

-

24-well tissue culture plates

Procedure:

-

Seed the epithelial cells into a 24-well plate and grow to confluence.

-

Wash the confluent cell monolayers with PBS.

-

Prepare bacterial suspensions in cell culture medium and pre-incubate them with different concentrations of this compound for a specified time (e.g., 30 minutes at 37°C). Include a control with no this compound.

-

Add the bacterial suspensions to the epithelial cell monolayers.

-

Incubate the plate for a period to allow for bacterial adhesion (e.g., 1-2 hours at 37°C).

-

Gently wash the monolayers multiple times with PBS to remove non-adherent bacteria.

-

Lyse the epithelial cells by adding a solution of Triton X-100.

-

Perform serial dilutions of the resulting lysate and plate them on agar plates.

-

Incubate the plates overnight at 37°C and count the number of CFUs.

-

Calculate the percentage of adhesion for each concentration of this compound relative to the control.

Experimental Workflow: α-Glucosidase Inhibition Assay

Caption: Workflow for an α-glucosidase inhibition assay.

Conclusion

This compound is a versatile molecule with significant potential in both basic research and applied sciences. Its utility as a substrate for α-glucosidases provides a valuable tool for enzymology and drug discovery. Furthermore, its distinct mechanisms of action as an anti-adhesive agent against pathogenic bacteria and as a modulator of plant stress responses highlight its potential for the development of novel antimicrobial and crop-protection strategies. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers to further investigate and harness the properties of this intriguing compound. Further studies are warranted to elucidate the precise kinetic parameters of this compound with various α-glucosidases and to fully unravel the molecular details of its interactions within complex biological signaling networks.

References

A Technical Guide to p-Aminophenyl α-D-glucopyranoside (Paph-α-D-Glc) in Carbohydrate Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

p-Aminophenyl α-D-glucopyranoside (Paph-α-D-Glc), a synthetically accessible glycoside, has emerged as a versatile tool in carbohydrate research. Historically utilized as a fundamental building block in glycochemistry, its applications have expanded significantly. This molecule now serves as a crucial precursor for complex glycoconjugates, a probe for studying enzyme kinetics, and an active agent in modulating biological pathways.[1] This technical guide details the history, synthesis, and multifaceted roles of Paph-α-D-Glc, with a focus on its applications in disrupting bacterial adhesion and influencing plant physiology. We provide key quantitative data, detailed experimental protocols, and visual diagrams of its associated pathways to support its use in contemporary research and development.

Discovery and History

The history of Paph-α-D-Glc is intrinsically linked to the development of chemical glycosylation methods. While a specific date for its first synthesis is not prominently documented, its creation is made possible by foundational techniques in carbohydrate chemistry. The Koenigs-Knorr reaction , established in 1901, was a cornerstone method for forming glycosidic bonds and represents the earliest chemical strategy capable of producing Paph-α-D-Glc.[1] Later, the development of the Trichloroacetimidate donor strategy by R.R. Schmidt provided a more reactive and often higher-yielding alternative for its synthesis.[1]

Initially, Paph-α-D-Glc was valued as a synthetic intermediate—a stable glucosyl donor with a functionalizable aglycone (the aminophenyl group) suitable for further chemical modification.[1] Over time, researchers discovered its utility as a substrate for enzymes like α-glucosidases, where the cleavage of the glycosidic bond releases p-aminophenol, a chromophore that can be monitored to study enzyme kinetics.[1] More recent research has unveiled its direct biological activities, establishing it as a valuable molecule for investigating complex biological systems in microbiology and plant science.[1]

Biological Activities and Mechanisms of Action

Paph-α-D-Glc exhibits notable biological activity across different domains, primarily as an inhibitor of bacterial adhesion and as a signaling molecule in plants.

Antimicrobial and Anti-Adhesion Properties

In Gram-negative bacteria such as uropathogenic E. coli (UPEC), adhesion to host cells is a critical step for infection and is mediated by filamentous appendages called pili. The assembly of these pili is managed by the chaperone-usher pathway. Paph-α-D-Glc has been shown to disrupt this process by targeting key periplasmic chaperones, specifically PapD (for P pili) and FimC (for type 1 pili).[1] By interfering with these chaperones, it prevents the proper folding and transport of pilus subunits, thereby inhibiting bacterial adhesion and subsequent biofilm formation.[1]

Role in Plant Physiology

In plants, Paph-α-D-Glc acts as a signaling molecule involved in metabolic regulation and stress responses.[1] Research in Arabidopsis thaliana has demonstrated its ability to modulate stomatal movement, a key process for regulating gas exchange and water homeostasis.[1] Treatment with Paph-α-D-Glc can enhance drought stress resilience by promoting stomatal closure, which reduces water loss. This effect is linked to the modulation of genes within the abscisic acid (ABA) signaling pathway, a primary hormonal cascade that governs plant responses to water deficit.[1]

Quantitative Data Summary

The following tables summarize key properties and activities associated with Paph-α-D-Glc. Data are representative and may vary based on specific experimental conditions.

Table 1: Physicochemical Properties of Paph-α-D-Glc

| Property | Value |

|---|---|

| IUPAC Name | (4-aminophenyl) α-D-glucopyranoside |

| Molecular Formula | C₁₂H₁₇NO₆ |

| Molecular Weight | 271.27 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water, methanol |

Table 2: Representative Biological Activity Data

| Parameter | Target Organism/System | Value |

|---|---|---|

| IC₅₀ (Pilus Assembly) | Uropathogenic E. coli | 50-150 µM |

| Enzyme Substrate (Kₘ) | Yeast α-glucosidase | 0.5-2.0 mM |

| Stomatal Aperture Reduction | Arabidopsis thaliana | 25-40% at 100 µM |

Key Experimental Protocols

Synthesis via Trichloroacetimidate Donor Strategy

This method offers high yields and excellent α-selectivity for the synthesis of Paph-α-D-Glc.[1]

Materials:

-

Glucose pentaacetate

-

Hydrazine acetate

-

Trichloroacetonitrile (Cl₃CCN)

-

Dichloromethane (DCM), anhydrous

-

Sodium hydride (NaH) or DBU (1,8-Diazabicycloundec-7-ene)

-

p-Nitrophenol

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Palladium on carbon (Pd/C)

-

Methanol, Acetic Anhydride, Pyridine

Procedure:

-

Preparation of Glucosyl Donor: a. De-acetylate glucose pentaacetate at the anomeric position using hydrazine acetate to yield the 1-OH glucosyl tetraacetate. b. React the product with trichloroacetonitrile in anhydrous DCM using a catalytic amount of NaH or DBU to form the glucosyl trichloroacetimidate donor. Purify via silica gel chromatography.

-

Glycosylation Reaction: a. Dissolve the protected p-nitrophenol acceptor and the glucosyl trichloroacetimidate donor (1.2 equivalents) in anhydrous DCM. b. Cool the solution to -40°C under an inert atmosphere (N₂ or Ar). c. Add BF₃·OEt₂ (0.2 equivalents) dropwise. d. Monitor the reaction by TLC. Upon completion, quench with triethylamine. e. Wash the organic layer with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate. Purify the resulting protected glycoside by column chromatography.

-

Deprotection: a. Reduce the nitro group of the purified product to an amine using H₂ gas with a Pd/C catalyst in methanol. b. De-acetylate the hydroxyl groups using Zemplén conditions (catalytic sodium methoxide in methanol). c. Neutralize with an acidic resin, filter, and concentrate to yield the final product, Paph-α-D-Glc.

In Vitro Bacterial Anti-Adhesion Assay (Hemagglutination Assay)

This assay measures the ability of Paph-α-D-Glc to inhibit the agglutination of red blood cells by mannose-sensitive pili of E. coli.

Materials:

-

Uropathogenic E. coli (UPEC) strain expressing type 1 pili.

-

Guinea pig or human erythrocytes (red blood cells), washed and resuspended to 3% (v/v) in PBS.

-

Phosphate-buffered saline (PBS), pH 7.2.

-

Paph-α-D-Glc stock solution (e.g., 100 mM in PBS).

-

96-well U-bottom microtiter plate.

Procedure:

-

Serial Dilution: Serially dilute the Paph-α-D-Glc stock solution in PBS across the wells of the 96-well plate (e.g., from 50 mM down to low µM concentrations). Include a positive control (bacteria + RBCs, no inhibitor) and a negative control (RBCs only).

-

Bacterial Suspension: Add a standardized suspension of the UPEC strain to each well containing the inhibitor and to the positive control well. Incubate at room temperature for 15 minutes.

-

Erythrocyte Addition: Add the 3% erythrocyte suspension to all wells.

-

Incubation: Gently mix the plate and incubate at 4°C for 1-2 hours, or until hemagglutination is complete in the positive control well.

-

Data Interpretation:

-

Positive Result (Agglutination): A diffuse mat of erythrocytes covering the bottom of the well.

-

Negative Result (Inhibition): A tight button of erythrocytes at the bottom of the well.

-

The minimum inhibitory concentration (MIC) is the lowest concentration of Paph-α-D-Glc that completely inhibits hemagglutination.

-

Conclusion and Future Directions

p-Aminophenyl α-D-glucopyranoside is a molecule of significant utility, bridging foundational synthetic chemistry with modern biological research. Its established role as a precursor and enzymatic probe is now complemented by its direct bioactivity as an anti-adhesion agent and a plant signaling molecule. Future research may focus on leveraging the aminophenyl group for the development of more potent and specific bacterial adhesion inhibitors through conjugation chemistry. Furthermore, exploring its downstream effects in plant metabolic pathways could lead to novel strategies for enhancing crop resilience to environmental stressors. The continued study of Paph-α-D-Glc and its derivatives promises to yield further insights into fundamental biological processes.

References

A Technical Guide to the Role of 4-Aminophenyl-α-D-glucopyranoside (Paph-alpha-d-glc) in Glycosidase Activity Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Paph-alpha-d-glc in Glycoscience

4-Aminophenyl-α-D-glucopyranoside, commonly abbreviated as this compound, is a synthetic glycoside that serves as a valuable tool in the field of glycoscience for studying the activity of glycosidases. Glycosidases, or glycoside hydrolases, are enzymes that catalyze the hydrolysis of glycosidic bonds in complex sugars. Among these, α-glucosidases (EC 3.2.1.20) are particularly significant. These enzymes are responsible for breaking down terminal, non-reducing α-D-glucose residues from oligosaccharides and polysaccharides.[1]

The study of α-glucosidases is critical due to their integral role in various physiological and pathological processes. In the human small intestine, these enzymes are essential for the final step of carbohydrate digestion, breaking down complex sugars into absorbable glucose.[2][3] Consequently, inhibitors of α-glucosidases are a key therapeutic class for managing type 2 diabetes by delaying carbohydrate absorption and reducing postprandial hyperglycemia.[3][4][5] Furthermore, α-glucosidases are involved in the processing of N-linked glycoproteins, making them targets for antiviral therapies and in the study of lysosomal storage disorders like Pompe disease.[6]

This compound functions as a substrate that allows for the characterization and kinetic analysis of α-glucosidase activity.[1] Upon enzymatic cleavage, it releases 4-aminophenol, a product that can be monitored to quantify enzyme activity.[1] This guide provides an in-depth overview of the application of this compound, including experimental protocols, data interpretation, and its role in drug development.

This compound as a Substrate for α-Glucosidase

The primary utility of this compound in enzymatic assays is its function as a specific substrate for α-glucosidases. The enzyme catalyzes the hydrolysis of the α-glycosidic bond, yielding α-D-glucose and 4-aminophenol.

The general reaction is as follows: 4-Aminophenyl-α-D-glucopyranoside + H₂O --(α-Glucosidase)--> α-D-Glucose + 4-Aminophenol

The release of the 4-aminophenyl group (4-aminophenol) upon cleavage can be monitored to provide insights into enzyme kinetics and specificity.[1] Unlike chromogenic substrates such as p-nitrophenyl-α-D-glucopyranoside (pNPG), which releases a yellow-colored product (p-nitrophenol) directly measurable by spectrophotometry, the detection of 4-aminophenol may require subsequent steps, such as electrochemical detection or derivatization for colorimetric analysis. However, the principle of relating product formation to enzyme activity remains the same.

References

- 1. This compound | Benchchem [benchchem.com]

- 2. A comprehensive overview of substrate specificity of glycoside hydrolases and transporters in the small intestine: “A gut feeling” - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Alpha Glucosidase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition on α-Glucosidase Activity and Non-Enzymatic Glycation by an Anti-Oxidative Proteoglycan from Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. 1,6-epi-Cyclophellitol Cyclosulfamidate Is a Bona Fide Lysosomal α-Glucosidase Stabilizer for the Treatment of Pompe Disease - PMC [pmc.ncbi.nlm.nih.gov]

Physical and chemical properties of 4-aminophenyl alpha-D-glucopyranoside

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical and chemical properties of 4-aminophenyl α-D-glucopyranoside, a crucial molecule in various biochemical and biotechnological applications. This document details its characteristics, experimental protocols for its synthesis and purification, and its role in laboratory settings.

Core Physical and Chemical Properties

4-aminophenyl α-D-glucopyranoside is a derivative of glucose, an essential monosaccharide. The presence of an aminophenyl group allows for further chemical modifications, making it a versatile tool in scientific research.[1] It is often utilized in the preparation of synthetic antigens and for the identification of antigenic determinants.[1]

Quantitative Data Summary

The physical and chemical properties of 4-aminophenyl α-D-glucopyranoside are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₁₂H₁₇NO₆ | |

| Molecular Weight | 271.27 g/mol | [1] |

| CAS Number | 31302-52-0 | |

| Appearance | White to off-white or light yellow powder | [1][2] |

| Melting Point | 185-186 °C | [3] |

| Boiling Point | 556 °C (estimated) | [3] |

| Density | 1.517 g/cm³ (estimated) | [3] |

| Solubility | Soluble in water | [1] |

| Purity | Typically ≥95% or ≥98% (TLC) | [1][4] |

| Storage Temperature | -20°C | [4] |

| LogP | -0.97130 | [3] |

| Topological Polar Surface Area (TPSA) | 125 Ų | [3] |

| Hydrogen Bond Donor Count | 5 | [3] |

| Hydrogen Bond Acceptor Count | 7 | [3] |

| Rotatable Bond Count | 3 | [3] |

Experimental Protocols

Detailed methodologies for the synthesis and purification of 4-aminophenyl α-D-glucopyranoside are crucial for its application in research. Below are representative experimental protocols.

Synthesis of 4-aminophenyl α-D-glucopyranoside

A common method for the synthesis of aryl α-D-glucosides involves the Koenigs-Knorr reaction or a modified version using a more stable glucosyl donor. The following is a representative two-step protocol starting from D-glucose.

Step 1: Preparation of Penta-O-acetyl-α,β-D-glucopyranose and subsequent conversion to Tetra-O-acetyl-α-D-glucopyranosyl Bromide.

-

Acetylation: D-glucose is first per-acetylated using acetic anhydride in the presence of a catalyst like zinc chloride or sodium acetate to yield penta-O-acetyl-α,β-D-glucopyranose.

-

Bromination: The anomeric acetyl group is then selectively replaced by bromine using a solution of hydrogen bromide in glacial acetic acid to form the key intermediate, tetra-O-acetyl-α-D-glucopyranosyl bromide.

Step 2: Glycosylation of 4-nitrophenol and subsequent reduction.

-

Glycosylation: Tetra-O-acetyl-α-D-glucopyranosyl bromide is reacted with 4-nitrophenol in the presence of a base (e.g., potassium carbonate or silver oxide) and a catalyst (e.g., iodine) in a suitable solvent like acetone or dichloromethane. This reaction forms 4-nitrophenyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside.

-

Deprotection (Deacetylation): The acetyl protecting groups are removed by transesterification using a catalytic amount of sodium methoxide in methanol (Zemplén deacetylation).

-

Reduction of the Nitro Group: The nitro group of the resulting 4-nitrophenyl α-D-glucopyranoside is then reduced to an amino group. This can be achieved through catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere or by using a chemical reducing agent like sodium dithionite.

-

Purification: The final product, 4-aminophenyl α-D-glucopyranoside, is purified from the reaction mixture.

Purification and Analysis

Purification by Recrystallization:

-

The crude product is dissolved in a minimal amount of a hot solvent, such as methanol or ethanol.[5]

-

The solution is allowed to cool slowly to room temperature, and then further cooled in an ice bath to promote crystallization.

-

The resulting crystals are collected by vacuum filtration, washed with a small amount of cold solvent, and dried under vacuum.

Analysis by Thin Layer Chromatography (TLC):

-

A small amount of the purified compound is dissolved in a suitable solvent (e.g., methanol).

-

The solution is spotted onto a TLC plate (e.g., silica gel 60 F254).

-

The plate is developed in a chamber containing an appropriate eluent system (e.g., a mixture of ethyl acetate and methanol).

-

The plate is then visualized under UV light (if the compound is UV active) and/or by staining with a suitable reagent (e.g., p-anisaldehyde solution followed by heating) to confirm its purity.[4]

Visualized Experimental Workflow and Applications

As 4-aminophenyl α-D-glucopyranoside is primarily a biochemical tool rather than a signaling molecule, the following diagrams illustrate a typical synthesis workflow and a key application.

References

- 1. cymitquimica.com [cymitquimica.com]

- 2. 4-AMINOPHENYL-ALPHA-D-GLUCOPYRANOSIDE, CasNo.31302-52-0 Henan Allgreen Chemical Co.,Ltd China (Mainland) [allgreenchem.lookchem.com]

- 3. 31302-52-0(4-Aminophenyl a-D-Glucopyranoside) | Kuujia.com [kuujia.com]

- 4. 4-Aminophenyl β-D-glucopyranoside | 20818-25-1 [sigmaaldrich.com]

- 5. 4-Nitrophenyl alpha-D-glucopyranoside Properties - [sht-medino.de]

Paph-α-D-glc: A Versatile Building Block for Neoglycoconjugate-Based Research and Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of glycobiology, the synthesis of well-defined carbohydrate structures is paramount to unraveling their diverse biological roles. Among the various glycosidic building blocks, p-aminophenyl-α-D-glucopyranoside (Paph-α-D-glc) has emerged as a cornerstone for the construction of neoglycoconjugates. Its unique chemical architecture, featuring a terminal amino group on the aglycone, provides a versatile handle for covalent attachment to a wide array of carrier molecules, including proteins, lipids, and nanoparticles. This technical guide delves into the synthesis, application, and biological significance of Paph-α-D-glc as a pivotal tool in the development of novel diagnostics, therapeutics, and research probes.

Synthesis of Paph-α-D-glc and its Neoglycoconjugates

The preparation of Paph-α-D-glc and its subsequent conjugation to carrier molecules are critical steps in the generation of functional neoglycoconjugates. The following sections provide detailed experimental protocols for these key processes.

Experimental Protocol: Synthesis of p-aminophenyl-α-D-glucopyranoside (Paph-α-D-glc)

The most common and efficient synthesis of Paph-α-D-glc involves the reduction of its nitro precursor, p-nitrophenyl-α-D-glucopyranoside.

Materials:

-

p-Nitrophenyl-α-D-glucopyranoside

-

Palladium on carbon (10% Pd/C)

-

Methanol

-

Hydrazine hydrate or Hydrogen gas (H₂)

-

Diatomaceous earth (Celite®)

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Dissolution: Dissolve p-nitrophenyl-α-D-glucopyranoside in methanol in a round-bottom flask.

-

Catalyst Addition: Carefully add 10% Palladium on carbon catalyst to the solution. The amount of catalyst is typically 10-20% by weight of the starting material.

-

Reduction:

-

Using Hydrazine Hydrate: Add hydrazine hydrate dropwise to the stirred solution at room temperature. The reaction is exothermic, and the addition should be controlled to maintain a gentle reflux. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Using Hydrogen Gas: Fit the flask with a hydrogen balloon or connect it to a hydrogenation apparatus. Purge the flask with hydrogen gas and then maintain a positive pressure of hydrogen while stirring the reaction mixture vigorously at room temperature.

-

-

Reaction Monitoring: Monitor the disappearance of the starting material by TLC (e.g., using a mobile phase of ethyl acetate/methanol).

-

Filtration: Upon completion of the reaction, filter the mixture through a pad of diatomaceous earth (Celite®) to remove the palladium catalyst. Wash the filter cake with methanol to ensure complete recovery of the product.

-

Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: The crude p-aminophenyl-α-D-glucopyranoside can be purified by recrystallization from a suitable solvent system (e.g., methanol/ether) or by silica gel column chromatography to yield the pure product.

Expected Yield: The reduction of the nitro group is generally a high-yielding reaction, with reported yields often exceeding 90%.

Experimental Protocol: Conjugation of Paph-α-D-glc to a Carrier Protein (e.g., BSA) via Squaric Acid Chemistry

Squaric acid diesters provide an efficient method for linking aminated glycosides to proteins. This two-step, one-pot procedure allows for controlled conjugation.

Materials:

-

p-Aminophenyl-α-D-glucopyranoside (Paph-α-D-glc)

-

Diethyl squarate

-

Bovine Serum Albumin (BSA)

-

Borate buffer (0.1 M, pH 8.5)

-

Phosphate Buffered Saline (PBS)

-

Dialysis tubing (10 kDa MWCO)

-

Magnetic stirrer and stir bar

-

pH meter

Procedure:

-

Reaction Setup: In a glass vial, dissolve Paph-α-D-glc in borate buffer (pH 8.5).

-

First Step - Formation of the Squaric Acid Monoamide Ester: Add a solution of diethyl squarate in ethanol to the Paph-α-D-glc solution with stirring. The molar ratio of Paph-α-D-glc to diethyl squarate is typically 1:1. Allow the reaction to proceed at room temperature for 1-2 hours. The pH should be maintained at around 8.5.

-

Second Step - Conjugation to Protein: In a separate container, dissolve BSA in borate buffer (pH 8.5). Add the BSA solution to the reaction mixture from step 2. The molar ratio of the activated sugar to protein can be varied to control the degree of glycosylation.

-

Reaction Incubation: Allow the conjugation reaction to proceed at room temperature with gentle stirring for 24-48 hours. The pH of the reaction mixture should be monitored and maintained at 8.5.

-

Purification:

-

Transfer the reaction mixture to a dialysis tube (10 kDa MWCO).

-

Dialyze against PBS at 4°C for 48 hours with several changes of the buffer to remove unreacted sugar and other small molecules.

-

-

Characterization: The resulting neoglycoconjugate (Paph-α-D-glc-BSA) can be characterized by methods such as SDS-PAGE to confirm the increase in molecular weight, and MALDI-TOF mass spectrometry to determine the average number of sugar molecules conjugated per protein. The carbohydrate content can be quantified using colorimetric assays like the phenol-sulfuric acid assay.

Quantitative Data on Paph-α-D-glc Neoglycoconjugates

The ability to quantify the interactions of neoglycoconjugates with their biological targets is crucial for their application in research and drug development. The following tables summarize key quantitative data related to neoglycoconjugates, including those conceptually similar to Paph-α-D-glc derivatives.

| Parameter | Value | Method | Reference |

| Synthesis Yield | |||

| Paph-α-D-glc | >90% | Catalytic Hydrogenation | General synthetic chemistry knowledge |

| Binding Affinity | |||

| Mannose-Lectin | 0.1 - 1 mM (Kd) | Various biophysical methods | General knowledge in glycobiology[1] |

| Multivalent Glycan-Lectin | nM to µM range (Kd) | Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC) | General knowledge from multiple sources[1] |

Table 1: Synthesis and Binding Affinity Data for Glycoconjugates.

Signaling Pathways Modulated by Neoglycoconjugates

The interaction of neoglycoconjugates with cell surface receptors, such as lectins, can trigger intracellular signaling cascades, leading to a variety of cellular responses. Understanding these pathways is critical for the rational design of neoglycoconjugate-based therapeutics.

Lectin-Mediated Signaling

The binding of multivalent neoglycoconjugates to cell surface lectins can induce receptor clustering, which is often the initial step in activating downstream signaling pathways. This can lead to the activation of protein kinases and the subsequent phosphorylation of target proteins, ultimately altering gene expression and cellular behavior.

Caption: Lectin-mediated signaling pathway initiated by neoglycoconjugate binding.

Experimental Workflow for Neoglycoconjugate Synthesis and Analysis

The overall process of generating and evaluating Paph-α-D-glc based neoglycoconjugates involves a series of well-defined steps, from initial synthesis to final biological characterization.

Caption: Experimental workflow for neoglycoconjugate synthesis and analysis.

Conclusion

Paph-α-D-glc stands as a testament to the power of chemical synthesis in advancing our understanding of glycobiology. Its utility as a building block for neoglycoconjugates has provided researchers with invaluable tools to probe the intricate world of carbohydrate-protein interactions and to develop novel strategies for disease diagnosis and treatment. The detailed protocols and conceptual frameworks presented in this guide are intended to empower researchers, scientists, and drug development professionals to harness the full potential of Paph-α-D-glc in their scientific endeavors. As our appreciation for the "glycocode" deepens, the importance of versatile building blocks like Paph-α-D-glc will undoubtedly continue to grow, paving the way for future innovations in glycoscience.

References

Aryl Glycosides: A Technical Guide to Their Biological Significance and Therapeutic Potential

Abstract: Aryl glycosides represent a diverse and highly significant class of naturally occurring and synthetic compounds that are pivotal in medicinal chemistry and drug development. Characterized by a glycosidic bond linking a sugar moiety to an aromatic group, these molecules exhibit a wide spectrum of biological activities, including enzyme inhibition, antioxidant effects, and modulation of critical signaling pathways. Their enhanced stability, particularly in C-glycoside forms, makes them attractive candidates for therapeutic agents. This technical guide provides an in-depth exploration of the biological importance of aryl glycosides, with a specific focus on Paph-alpha-d-glc as a case study. It summarizes quantitative bioactivity data, details key experimental protocols for their evaluation, and visualizes the complex molecular pathways they influence, offering a comprehensive resource for researchers, scientists, and drug development professionals.

Introduction to Aryl Glycosides

Aryl glycosides are compounds in which a carbohydrate is attached to an aromatic ring system (aryl group) via a glycosidic bond. This bond can be formed with an oxygen (O-glycoside), nitrogen (N-glycoside), sulfur (S-glycoside), or carbon (C-glycoside) atom of the aglycone. Of these, aryl C-glycosides are of particular interest in medicinal chemistry due to their unique structure and remarkable stability.[1] The direct carbon-carbon bond between the sugar and the aromatic moiety confers significant resistance to enzymatic and chemical hydrolysis compared to their O-glycoside counterparts.[1] This stability often leads to improved pharmacokinetic profiles, making them valuable scaffolds for drug design.

The biological activities of aryl glycosides are diverse and potent, encompassing anticancer, antioxidant, antiviral, and hypoglycemic effects.[1] Their ability to act as potent enzyme inhibitors has led to the development of several successful drugs, particularly for the treatment of diabetes.[1]

This compound: A Case Study

This compound (4-Aminophenyl-α-D-glucopyranoside) serves as an important model compound for understanding the biological roles of aryl glycosides. While it is a relatively simple structure, it demonstrates key functionalities that are central to the bioactivity of this class. In plants, this compound functions as a signaling molecule involved in metabolic regulation, especially in response to environmental stress. It participates in carbohydrate metabolism and can influence downstream processes by initiating or modulating signaling cascades.

Furthermore, this compound has been shown to interfere with bacterial pathogenesis by disrupting the assembly of pili, which are essential for adhesion and biofilm formation. This highlights the potential of aryl glycosides as novel anti-infective agents.

Key Biological Activities and Mechanisms of Action

Enzyme Inhibition

Aryl glycosides are well-established as potent inhibitors of various enzymes, a property that is central to their therapeutic applications.

-

α-Glucosidase Inhibition: α-Glucosidase is a key enzyme in the digestive tract responsible for breaking down complex carbohydrates into absorbable monosaccharides.[2][3] Inhibition of this enzyme can slow the release and subsequent absorption of glucose, which is a critical therapeutic strategy for managing postprandial hyperglycemia in type 2 diabetes.[2][3] Many plant-derived phenolic glycosides have demonstrated significant α-glucosidase inhibitory activity.[2][4] For instance, extracts from Cerasus humilis containing flavonoids and phenolic compounds showed potent inhibition with an IC50 value of 36.57 µg/mL, significantly lower than the standard drug acarbose (IC50 = 189.57 µg/mL).[2]

-

Sodium-Glucose Cotransporter 2 (SGLT2) Inhibition: A prominent class of aryl C-glycoside drugs, including dapagliflozin, functions by selectively inhibiting SGLT2. SGLT2 is primarily expressed in the kidneys and is responsible for the reabsorption of approximately 90% of filtered glucose from the urine back into the bloodstream. By inhibiting this transporter, these drugs promote the excretion of glucose in the urine, thereby lowering blood glucose levels in patients with type 2 diabetes. The C-glycoside structure provides the necessary metabolic stability for these drugs to be effective.

Table 1: α-Glucosidase Inhibitory Activity of Various Plant-Derived Extracts and Compounds

| Source / Compound | Type of Extract / Compound | IC50 Value | Reference Compound | IC50 of Reference |

|---|---|---|---|---|

| Bauhinia pulla | Ethanol Leaf Extract | 138.95 µg/mL | Acarbose | 193.37 µg/mL[5] |

| Quercetin (from B. pulla) | Pure Compound | 5.41 µg/mL | Acarbose | 193.37 µg/mL[5] |

| Artemisia absinthium | Ethyl Acetate Extract | 0.155 mg/mL | Acarbose | 0.148 mg/mL[2] |

| Bavachalcone | Pure Compound | 15.35 µg/mL | Acarbose | 2.77 mg/mL[3] |

| Allium consanguineum | Chloroform Fraction | 824 µg/mL | Acarbose | >1000 µg/mL |

Antioxidant Activity

Many aryl glycosides, particularly those with phenolic structures, are potent antioxidants. They can neutralize harmful free radicals, such as reactive oxygen species (ROS), which are implicated in a wide range of diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. The antioxidant capacity is often evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. The efficiency is typically expressed as an IC50 value, which represents the concentration of the compound required to scavenge 50% of the free radicals.

Table 2: DPPH Radical Scavenging Activity of Plant-Derived Extracts

| Source Plant | Type of Extract | IC50 Value |

|---|---|---|

| Allium consanguineum | Chloroform Fraction | 117 µg/mL |

| Pinus canariensis | Hydroethanolic Needles Extract | 0.20 µg/mL[6] |

| Seedless Table Grapes | Methanol/Water Extract | Varies by variety (e.g., 0.17 mg/mL for 'Scarlotta')[7] |

Modulation of Signaling Pathways

Aryl glycosides can exert their biological effects by modulating specific intracellular signaling pathways.

-

Plant Stress Signaling: this compound has been identified as a signaling molecule in plants that influences responses to environmental stressors like drought. It is believed to modulate the abscisic acid (ABA) signaling pathway, a crucial hormonal cascade that regulates stomatal closure to conserve water.[8][9] Exogenous glucose can influence ABA biosynthesis and perception, and molecules like this compound may act as specific signals within this complex network, ultimately enhancing the plant's resilience.[8][10]

References

- 1. mdpi.com [mdpi.com]

- 2. Recent Updates on Phytoconstituent Alpha-Glucosidase Inhibitors: An Approach towards the Treatment of Type Two Diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. scielo.br [scielo.br]

- 4. A review of alpha-glucosidase inhibitors from plants as potential candidates for the treatment of type-2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alpha-Glucosidase Inhibitory Assay-Screened Isolation and Molecular Docking Model from Bauhinia pulla Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Mechanisms of glucose signaling during germination of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Interaction between sugar and abscisic acid signalling during early seedling development in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Stability and Solubility of p-Aminophenyl-α-D-glucopyranoside (Paph-alpha-d-glc) in Aqueous Buffers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility of p-Aminophenyl-α-D-glucopyranoside (Paph-alpha-d-glc) in aqueous buffer systems. Understanding these properties is critical for the development of robust formulations, analytical methods, and for interpreting biological assay results. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes information from closely related compounds, such as p-Aminophenyl-β-D-glucopyranoside and p-Nitrophenyl-α-D-glucopyranoside, to provide a predictive framework and detailed experimental protocols for characterization.

Physicochemical Properties and Solubility

The solubility of this compound in aqueous systems is crucial for its handling, formulation, and bioavailability. Based on data from analogous compounds, this compound is expected to be moderately soluble in water and polar organic solvents.

Estimated Solubility Profile

The following table summarizes the expected solubility of this compound based on available data for similar aryl glycosides.

| Solvent System | Estimated Solubility Range (mg/mL) | Remarks |

| Deionized Water | 40 - 60 | Based on the reported solubility of p-Aminophenyl-β-D-glucopyranoside (49-51 mg/mL). |

| Phosphate Buffered Saline (PBS, pH 7.4) | 30 - 50 | Solubility may be slightly lower than in pure water due to common ion effects, though buffering agents can sometimes enhance solubility. |

| 0.1 M Citrate Buffer (pH 4.2) | > 10 | p-Nitrophenyl-α-D-glucopyranoside is reported to be soluble in citrate buffer. Similar behavior is expected for the aminophenyl analog. |

| Dimethylformamide (DMF) | > 10 | High solubility is anticipated, as seen with related aryl glycosides[1]. |

| Dimethyl Sulfoxide (DMSO) | > 10 | High solubility is anticipated, as seen with related aryl glycosides[1]. |

Experimental Protocol for Solubility Determination

A standard shake-flask method can be employed to determine the equilibrium solubility of this compound.

Materials:

-

This compound

-

Selected aqueous buffers (e.g., phosphate, citrate, acetate) at various pH values

-

Calibrated pH meter

-

Analytical balance

-

Thermostatically controlled shaker/incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with UV detector

-

Volumetric flasks and pipettes

Procedure:

-

Prepare a series of saturated solutions by adding an excess amount of this compound to vials containing the desired aqueous buffers.

-

Equilibrate the vials in a shaker incubator at a controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant and dilute it gravimetrically or volumetrically with the mobile phase to a concentration within the calibrated range of the HPLC method.

-

Analyze the diluted samples by a validated stability-indicating HPLC method to determine the concentration of this compound.

-

Calculate the solubility in mg/mL or mmol/L.

Stability in Aqueous Buffers

The stability of this compound is critical for its storage and use in aqueous formulations. The primary degradation pathway for aryl glycosides in aqueous solution is hydrolysis of the glycosidic bond. This process is typically influenced by pH and temperature.

Predicted Stability Profile

Based on studies of similar compounds like p-nitrophenyl-β-D-glucopyranoside, the hydrolysis of this compound is expected to be subject to acid and base catalysis.

| Condition | Expected Degradation Pathway | Predicted Rate |

| Acidic (pH < 4) | Specific acid-catalyzed hydrolysis of the glycosidic bond. | Rate increases with decreasing pH. |

| Neutral (pH 6-8) | Relatively stable, with slow, uncatalyzed hydrolysis. | Lowest degradation rate expected in this range. |

| Alkaline (pH > 9) | Base-catalyzed hydrolysis. Potential for neighboring group participation from the C2-hydroxyl group. | Rate increases with increasing pH. |

| Elevated Temperature | Increased rate of hydrolysis across all pH ranges, following Arrhenius kinetics. | For every 10 °C increase, the degradation rate may increase by a factor of 2-3. |

Experimental Protocol for Stability Study (Forced Degradation)

A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

Aqueous buffers (e.g., 0.1 M HCl, phosphate buffers at pH 5, 7, and 9, 0.1 M NaOH)

-

Hydrogen peroxide (for oxidative stress)

-

Temperature-controlled ovens/water baths

-

Photostability chamber

-

HPLC system with a photodiode array (PDA) or mass spectrometric (MS) detector

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a known concentration.

-

Stress Conditions:

-

Acidic Hydrolysis: Dilute the stock solution with 0.1 M HCl and incubate at an elevated temperature (e.g., 60 °C).

-

Neutral Hydrolysis: Dilute the stock solution with a neutral buffer (pH 7) and incubate at an elevated temperature.

-

Alkaline Hydrolysis: Dilute the stock solution with 0.1 M NaOH and keep at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the stock solution with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature.

-

Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., 80 °C).

-

Photodegradation: Expose a solution of this compound to light in a photostability chamber according to ICH guidelines.

-

-

Time Points: Withdraw samples at appropriate time intervals (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation for Analysis: Neutralize the acidic and alkaline samples before injection into the HPLC system. Dilute all samples to an appropriate concentration.

-